molecular formula C22H31N3O4S B2704637 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1105222-40-9

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2704637
CAS RN: 1105222-40-9
M. Wt: 433.57
InChI Key: RNOURQTXPZWIDL-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also includes a phenyl ring with three methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiazole ring, a piperazine ring, and a phenyl ring with three methoxy groups attached . The presence of these different functional groups could potentially allow for a variety of interactions with biological targets .

Scientific Research Applications

properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-22(2,3)18-14-30-19(23-18)13-24-7-9-25(10-8-24)21(26)15-11-16(27-4)20(29-6)17(12-15)28-5/h11-12,14H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOURQTXPZWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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